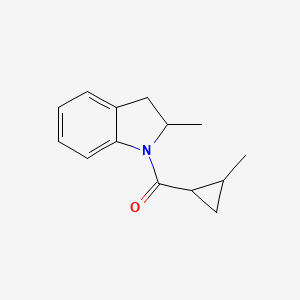![molecular formula C25H29FN2O4 B1650967 N-[(2-fluorophenyl)methyl]-4-(3-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxamide CAS No. 1214696-89-5](/img/structure/B1650967.png)
N-[(2-fluorophenyl)methyl]-4-(3-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-fluorophenyl)methyl]-4-(3-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[45]decane-3-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a spirocyclic core, which is a unique feature that contributes to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-4-(3-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 2-fluorobenzyl group: This step involves a nucleophilic substitution reaction using 2-fluorobenzyl chloride.
Attachment of the 3-methoxybenzoyl group: This is typically done through an acylation reaction using 3-methoxybenzoyl chloride.
Final carboxamide formation: This involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-4-(3-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be conducted using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and electrophilic substitution using bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-4-(3-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-4-(3-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxamide involves its interaction with specific molecular targets within the body. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
- N~3~-(2-chlorobenzyl)-4-(3-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxamide
- N~3~-(2-bromobenzyl)-4-(3-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxamide
Uniqueness
N-[(2-fluorophenyl)methyl]-4-(3-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
1214696-89-5 |
|---|---|
Molecular Formula |
C25H29FN2O4 |
Molecular Weight |
440.5 |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-(3-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxamide |
InChI |
InChI=1S/C25H29FN2O4/c1-17-10-12-25(13-11-17)28(24(30)18-7-5-8-20(14-18)31-2)22(16-32-25)23(29)27-15-19-6-3-4-9-21(19)26/h3-9,14,17,22H,10-13,15-16H2,1-2H3,(H,27,29) |
InChI Key |
FRRISGASCSQIBX-UHFFFAOYSA-N |
SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)NCC3=CC=CC=C3F)C(=O)C4=CC(=CC=C4)OC |
Canonical SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)NCC3=CC=CC=C3F)C(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Naphthalen-1-yl)pyrrolidin-1-yl]acetic acid hydrochloride](/img/structure/B1650886.png)
![N-[1-(2-Fluorophenyl)ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1650890.png)
![7-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B1650891.png)
![N-(2-Methylsulfanylphenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1650892.png)

![N-[(1R,2R)-1'-[(2-chloro-6-fluorophenyl)methyl]-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-2-phenoxyacetamide](/img/structure/B1650894.png)
![N-(4-{[(2-tert-butylcyclohexyl)carbamoyl]amino}phenyl)oxolane-2-carboxamide](/img/structure/B1650896.png)
![(2S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1650897.png)
![(3aS,6aR)-3-[(2-methoxyphenyl)methyl]-5-[(6-methylpyridin-2-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B1650898.png)

![[(1R,2R)-2-hydroxy-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-pyridin-2-ylmethanone](/img/structure/B1650902.png)
![(3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-prop-2-enylsulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B1650904.png)
![1-(Cycloheptylcarbamoyl)ethyl 2-{7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B1650905.png)
![2-{bicyclo[2.2.1]heptan-2-yl}-N-{[4-(2-methylpropyl)morpholin-2-yl]methyl}acetamide](/img/structure/B1650907.png)
